molecular formula C9H7NOS B022358 2-Benzothiazoleacetaldehyde CAS No. 106086-77-5

2-Benzothiazoleacetaldehyde

Cat. No. B022358
M. Wt: 177.22 g/mol
InChI Key: NXJKMELVOFATNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzothiazoleacetaldehyde is a chemical compound that belongs to the class of benzothiazole derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Benzothiazoleacetaldehyde is not fully understood. However, studies have shown that it exerts its biological activities through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.

Biochemical And Physiological Effects

2-Benzothiazoleacetaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. It has also been reported to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Benzothiazoleacetaldehyde in lab experiments include its high yield of synthesis, low toxicity, and diverse biological activities. However, its limitations include its poor solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the research on 2-Benzothiazoleacetaldehyde. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to explore its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis and stability.
Conclusion:
In conclusion, 2-Benzothiazoleacetaldehyde is a promising compound with a wide range of potential applications in scientific research. Its unique properties and diverse biological activities make it an attractive candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis and stability.

Synthesis Methods

The synthesis of 2-Benzothiazoleacetaldehyde can be achieved through several methods, including the condensation of 2-aminobenzothiazole with formaldehyde or acetaldehyde, the reaction of 2-mercaptobenzothiazole with formaldehyde, and the reaction of 2-chlorobenzothiazole with sodium sulfide and formaldehyde. The most commonly used method is the condensation of 2-aminobenzothiazole with formaldehyde, which yields 2-Benzothiazoleacetaldehyde in good yields.

Scientific Research Applications

2-Benzothiazoleacetaldehyde has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJKMELVOFATNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545125
Record name (1,3-Benzothiazol-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-YL)acetaldehyde

CAS RN

106086-77-5
Record name (1,3-Benzothiazol-2-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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